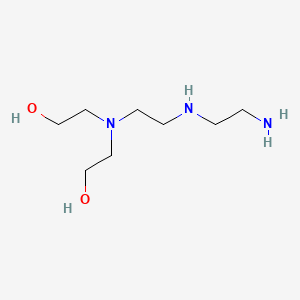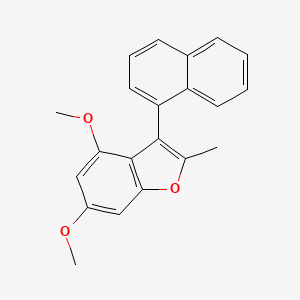
4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a naphthalene moiety at position 3. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Naphthalene Moiety: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a halogenated benzofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
922140-84-9 |
|---|---|
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methyl-3-naphthalen-1-yl-1-benzofuran |
InChI |
InChI=1S/C21H18O3/c1-13-20(17-10-6-8-14-7-4-5-9-16(14)17)21-18(23-3)11-15(22-2)12-19(21)24-13/h4-12H,1-3H3 |
InChIキー |
BTUPAQFLWZKQMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


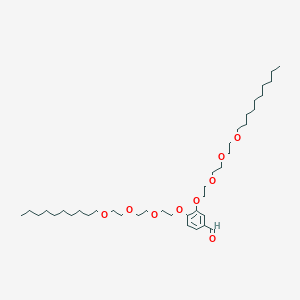

![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
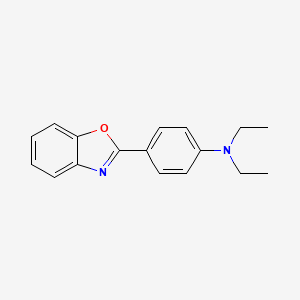
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
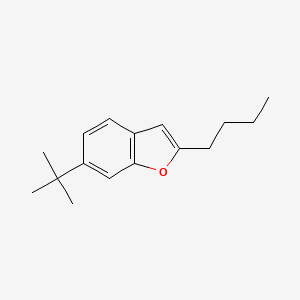
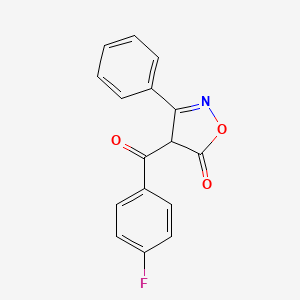
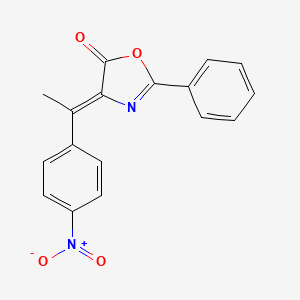
![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
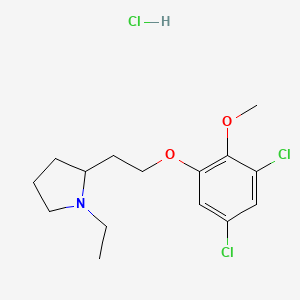
![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
